molecular formula C20H23NO4S B11587373 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide

Cat. No.: B11587373
M. Wt: 373.5 g/mol
InChI Key: TVDJKSYQBNDQBE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-methoxybenzyl group. Its structure comprises:

  • Benzamide core: Substituted with a 2-methyl group at the ortho position.
  • N-substituents: A sulfolane ring (1,1-dioxidotetrahydrothiophen-3-yl) and a 4-methoxybenzyl group.

Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (employing SHELX programs) and spectroscopic methods (NMR, IR) .

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C20H23NO4S/c1-15-5-3-4-6-19(15)20(22)21(17-11-12-26(23,24)14-17)13-16-7-9-18(25-2)10-8-16/h3-10,17H,11-14H2,1-2H3

InChI Key

TVDJKSYQBNDQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide likely involves multiple steps, including the formation of the benzamide core and the introduction of the dioxidotetrahydrothiophenyl and methoxybenzyl groups. Common synthetic methods may include:

    Amide Bond Formation: This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.

    Functional Group Introduction: The dioxidotetrahydrothiophenyl group can be introduced via oxidation reactions, while the methoxybenzyl group can be added through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.

    Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd.

    Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can inhibit bacterial growth effectively against various strains, including resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. Its structural components may allow it to interact with specific cellular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it could induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation.

Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example, its ability to inhibit cyclooxygenase (COX) enzymes suggests it could be useful in managing inflammatory conditions and pain relief. Additionally, its interactions with mycobacterial enzymes have been studied for potential antitubercular applications.

Case Study 1: Antimicrobial Evaluation

A study published in the Journal of Antimicrobial Chemotherapy evaluated several thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity.

Case Study 2: Anticancer Mechanism

In a study published in Cancer Letters, researchers investigated the anticancer effects of various benzamide derivatives on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM, with subsequent analysis revealing that it induced apoptosis through the mitochondrial pathway.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs and their differences are summarized below:

Compound Name Substituents on Benzamide N-Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2-methyl Sulfolane, 4-methoxybenzyl C₂₀H₂₃NO₅S 389.47 g/mol Ortho-methyl; methoxybenzyl
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methoxybenzyl)benzamide 3-methoxy Sulfolane, 4-methoxybenzyl C₂₀H₂₃NO₅S 389.47 g/mol Meta-methoxy; identical N-groups
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-hexyloxy Sulfolane, 4-isopropylbenzyl C₂₈H₃₇NO₅S 511.67 g/mol Hexyloxy; lipophilic isopropylbenzyl
N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide 4-chloro, 3-nitro Sulfolane, benzyl C₁₈H₁₇ClN₂O₅S 408.86 g/mol Electron-withdrawing substituents
Key Observations:

Substituent Position: The target compound’s ortho-methyl group may sterically hinder interactions compared to the meta-methoxy analog .

N-Substituent Modifications :

  • Replacing 4-methoxybenzyl with 4-isopropylbenzyl () introduces hydrophobicity, likely improving membrane permeability.
  • The sulfolane moiety is conserved across analogs, suggesting its role in conformational stability or as a hydrogen-bond acceptor.

Structural Characterization

  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for confirming molecular geometry, as demonstrated in and .
  • Spectroscopy : ¹H/¹³C NMR and IR data differentiate substituent effects (e.g., methoxy vs. methyl groups) .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula and properties:

PropertyValue
Molecular Formula C22H27NO5S
Molecular Weight 417.518 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 655.8 ± 55.0 °C at 760 mmHg
LogP 2.49

This structure features a tetrahydrothiophene moiety, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its roles as an inhibitor of key enzymes and its potential anticancer effects.

Tyrosinase Inhibition

One significant area of research has focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to applications in skin whitening agents and treatments for hyperpigmentation disorders.

  • Mechanism of Action : The compound exhibits competitive inhibition against tyrosinase, as demonstrated by molecular docking studies that reveal interactions with the enzyme's active site .

Antioxidant Activity

Research has indicated that derivatives of this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.

  • Case Study : A study evaluated various derivatives for their antioxidant activity using the DPPH assay, showing that certain modifications to the benzamide structure enhanced this property significantly .

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities:

  • Findings : Among the synthesized compounds, several exhibited significant inhibitory effects on tyrosinase with IC50 values comparable to established inhibitors . The best-performing derivative showed an IC50 value of approximately 12 µM.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions between the compound and tyrosinase:

  • Results : The docking analysis revealed that the compound forms hydrogen bonds with key residues in the enzyme's active site, supporting its role as a potent inhibitor .

Q & A

Q. What are the common synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as amidation and alkylation. For example:

  • Step 1 : Reacting 4-methoxybenzylamine with a sulfone-containing precursor (e.g., tetrahydrothiophene-3-yl sulfone) under nucleophilic substitution conditions.
  • Step 2 : Coupling the resulting intermediate with 2-methylbenzoyl chloride via amidation.
    Intermediates are characterized using NMR (e.g., 1^1H and 13^{13}C for structural confirmation) and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC or TLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1^1H NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons between δ 6.5–7.5 ppm).
  • 13^{13}C NMR : Confirms carbonyl carbons (~167 ppm) and sulfone groups (~50–60 ppm).
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm1^{-1}) and sulfone S=O vibrations (~1150–1300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ ion).

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis of this compound?

  • Parameter Screening : Test solvents (e.g., DMF vs. acetonitrile), bases (K2_2CO3_3 vs. NaH), and temperatures (room temp vs. reflux).
  • Catalyst Use : Explore phase-transfer catalysts (e.g., TBAB) to enhance sulfone group incorporation.
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural elucidation?

  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Isotopic Labeling : Introduce deuterated analogs to confirm exchangeable protons (e.g., NH in amides).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. How does the sulfone group influence the compound’s physicochemical properties and bioactivity?

  • Solubility : The polar sulfone moiety enhances aqueous solubility compared to non-sulfonated analogs.
  • Metabolic Stability : Sulfones resist oxidative metabolism, potentially improving pharmacokinetics.
  • Target Binding : The sulfone’s electron-withdrawing nature may strengthen hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Q. What advanced analytical methods are used to study degradation products under stress conditions?

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions.
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • X-ray Crystallography : Resolve structures of stable degradation byproducts (e.g., hydrolyzed amides) .

Q. How can researchers validate the compound’s potential as a pharmacophore in drug discovery?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • SAR Studies : Synthesize analogs with modified methoxy or sulfone groups to assess activity trends.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC50_{50} determination) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate Assay Conditions : Confirm compound purity (>95% via HPLC) and solubility (use DMSO controls).
  • Check Target Specificity : Perform counter-screens against related off-target proteins.
  • Revisit Docking Parameters : Adjust protonation states or solvation models in simulations .

Q. What causes batch-to-batch variability in synthetic yields, and how is this mitigated?

  • Root Causes : Impure starting materials, inconsistent reaction temperatures, or moisture-sensitive intermediates.
  • Solutions :
    • Use Schlenk techniques for moisture-sensitive steps.
    • Standardize reagent sources (e.g., fixed suppliers for 4-methoxybenzylamine).
    • Implement quality-by-design (QbD) principles for process optimization .

Tables for Key Data

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMRδ 3.78 (s, OCH3_3), δ 7.25–7.45 (aromatic H)
13^{13}C NMRδ 167.3 (C=O), δ 55.1 (OCH3_3)
IR1650 cm1^{-1} (amide C=O)

Q. Table 2. Optimization of Sulfonylation Reaction

ConditionYield (%)Purity (%)Reference
DMF, K2_2CO3_3, 80°C7298
Acetonitrile, NaH, RT5895

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